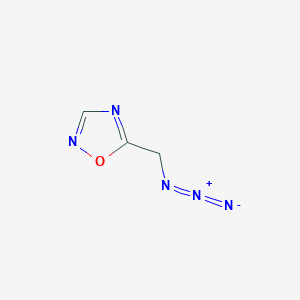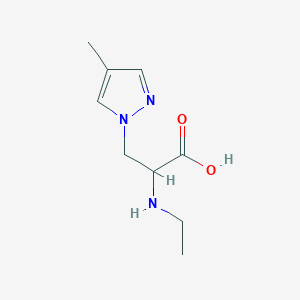
2-(Ethylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound with a unique structure that includes an ethylamino group and a pyrazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-methyl-1H-pyrazole with an appropriate ethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ethylamino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the pyrazolyl group can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-(Methylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
- 2-(Ethylamino)-3-(1H-pyrazol-1-yl)propanoic acid
- 2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid
Uniqueness
2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the specific positioning of the ethylamino and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
2-(ethylamino)-3-(4-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-10-8(9(13)14)6-12-5-7(2)4-11-12/h4-5,8,10H,3,6H2,1-2H3,(H,13,14) |
InChI 键 |
MULZXFRLFFHVLK-UHFFFAOYSA-N |
规范 SMILES |
CCNC(CN1C=C(C=N1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)
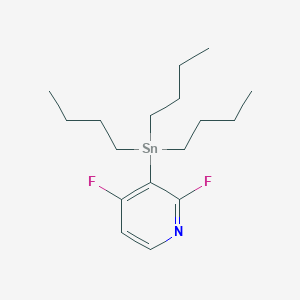


amine](/img/structure/B15326511.png)

![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one](/img/structure/B15326523.png)
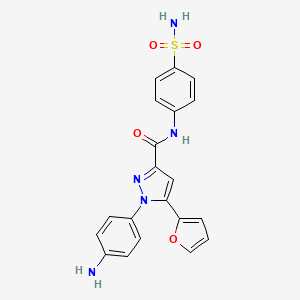
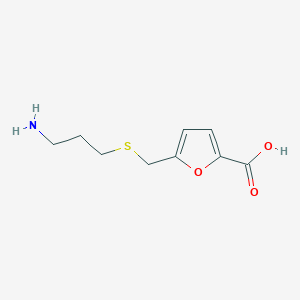
![tert-butylN-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate](/img/structure/B15326551.png)

![6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15326560.png)
